Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate
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Overview
Description
Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes an ethyl ester group, a benzoate group, and a substituted acetyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate typically involves a multi-step process. One common method includes the esterification of 2-amino benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by the acetylation of the resulting ethyl 2-amino benzoate with 4-methylphenylacetyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups, where nucleophiles like hydroxide ions can replace the ester group, forming carboxylate salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Carboxylate salts.
Scientific Research Applications
Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and acetyl groups can undergo hydrolysis in biological systems, releasing active metabolites that exert their effects. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-(((2-methylphenoxy)acetyl)amino)benzoate: Similar structure but with a different substitution pattern on the phenyl ring.
Methyl 4-(((4-methylphenoxy)acetyl)amino)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Butyl 4-(((4-methylphenoxy)acetyl)amino)benzoate: Similar structure but with a butyl ester group instead of an ethyl ester group.
These compounds share similar chemical properties but differ in their physical properties and reactivity due to the variations in their ester groups.
Properties
IUPAC Name |
ethyl 2-[[2-[2-(4-methylphenyl)acetyl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-3-25-20(24)16-6-4-5-7-17(16)21-18(22)13-26-19(23)12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMFUBMBVTZHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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